molecular formula C4H9NO B1282361 Azetidin-3-ylmethanol CAS No. 95849-02-8

Azetidin-3-ylmethanol

Cat. No. B1282361
CAS RN: 95849-02-8
M. Wt: 87.12 g/mol
InChI Key: GNVWVYIAQBJHGV-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethanol is a compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. The azetidine ring is known for its potential in medicinal chemistry due to its constrained conformation and its resemblance to proline, an amino acid that is often found in active sites of enzymes and receptors. The papers provided discuss various azetidine derivatives and their synthesis, which can be related to the broader context of azetidin-3-ylmethanol.

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of interest due to their potential applications in pharmaceuticals. Paper describes a practical approach to prepare enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which is a related compound to azetidin-3-ylmethanol. The synthesis involves a three-step, one-pot construction of the chiral azetidine ring. Similarly, paper discusses the synthesis of a 4,4'-disubstituted azetidin-2-one derivative, which is confirmed by X-ray crystallographic analysis. Paper presents the preparation of azetidin-3-ones from various L-amino acids, which are then reacted with nucleophiles to yield new amino-alcohol and amino-acid derivatives. Paper outlines a synthesis method for an important intermediate in thienamycin total synthesis, which is based on the chemistry of the dianion derived from 2-azetidinone-4-yl acetic acid. Lastly, paper describes the synthesis of a novel ligand for nicotinic receptors, which involves a Stille coupling reaction.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their biological activity. The X-ray crystallographic analysis mentioned in paper provides a clear confirmation of the synthesized azetidine derivative's structure. The crystal structure of the chiral ligand discussed in paper is also significant as it helps to propose a transition state for the catalytic asymmetric addition reactions.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. Paper evaluates the use of an azetidine derivative for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. The reactions of azetidin-3-ones with nucleophiles, as described in paper , result in products with high diastereoselectivities, which are valuable in the synthesis of complex molecules. The Stille coupling reaction in paper is another example of a chemical reaction involving an azetidine derivative, leading to the synthesis of a potential ligand for nicotinic receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The bulky ferrocenyl group in the compound from paper plays an important role in the enantioselectivities of the reactions. The specific radioactivity and synthesis conditions described in paper are also indicative of the physical properties that are important for the application of azetidine derivatives in biological systems.

Scientific Research Applications

Synthesis and Biological Potential

Azetidin-3-ylmethanol, as part of the azetidine family, is significant in medicinal chemistry due to its inclusion in various biologically active compounds. Duncton et al. (2009) demonstrated the introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction), showcasing its utility in drug discovery, particularly in the synthesis of molecules like the EGFR inhibitor gefitinib and antimalarial hydroquinine (Duncton et al., 2009). Similarly, Singh et al. (2012) synthesized azetidin-2-ones showing marked improvement in antileishmanial activity, suggesting the potential of azetidin-3-ylmethanol derivatives in treating parasitic infections (Singh et al., 2012).

Antitumor and Antimicrobial Properties

Azetidin-3-ylmethanol derivatives have shown promising results as antitumor agents. For instance, Thomas et al. (2014) focused on azetidinone derivatives with 1, 2, 4-triazole for anti-tubercular activity, highlighting their potential against Mycobacterium tuberculosis (Thomas et al., 2014). Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, finding potent antiproliferative compounds effective against breast cancer cells (Greene et al., 2016). Additionally, Liang et al. (2021) designed azetidin-2-one derivatives as tubulin polymerization inhibitors, demonstrating significant tumor growth inhibition in a xenograft mice model (Liang et al., 2021).

Pharmaceutical Applications

In the pharmaceutical industry, azetidin-3-ylmethanol derivatives have been utilized for various applications. For instance, the development of T-type calcium channel blockers involving spiro-azetidines and azetidinones by Smith et al. (2010) highlights their potential in treating inflammatory and neuropathic pain (Smith et al., 2010). Arya et al. (2014) reviewed the wide range of pharmacological properties of azetidin-2-ones, underlining their significant role in various therapeutic areas (Arya et al., 2014).

Nanotechnology and Drug Delivery

Azetidin-3-ylmethanol has also found applications in nanotechnology and drug delivery systems. Jana et al. (2012) reported the use of perylene-3-ylmethanol nanoparticles for drug delivery, highlighting their role as "nanocarriers" and their ability in photoregulated anticancer drug release (Jana et al., 2012).

Chemical Synthesis and Optimization

The chemical synthesis and optimization of azetidin-3-ylmethanol derivatives have been a focus of several studies. Ye et al. (2011) described a gold-catalyzed intermolecular oxidation method for the stereoselective synthesis of azetidin-3-ones, showcasing the compound's versatility in organic synthesis (Ye et al., 2011).

Safety And Hazards

Azetidin-3-ylmethanol is classified as an irritant . It can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Azetidines, including Azetidin-3-ylmethanol, are prevalent structural motifs found in various biologically active compounds . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .

properties

IUPAC Name

azetidin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-3-4-1-5-2-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVWVYIAQBJHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539554
Record name (Azetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-ylmethanol

CAS RN

95849-02-8
Record name (Azetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Arai, Y Kiyotsuka, M Nagamochi, K Oyama… - Bioorganic & Medicinal …, 2022 - Elsevier
We report the discovery of a series of novel zwitterionic hPTHR1 antagonists. Optimization of lead compound 2 led to 4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxo-pyrido[2,3–d][1]…
Number of citations: 1 www.sciencedirect.com
J Huang, Z Ma, Z Yang, Z He, J Bao, X Peng… - European Journal of …, 2023 - Elsevier
As a critical upstream regulator of nuclear factor-κB (NF-κB) activation, Bruton's tyrosine kinase (BTK) has been identified to be an effective therapeutic target for the treatment of acute or …
Number of citations: 3 www.sciencedirect.com
H Lei, SQ Zhang, H Bai, HY Zhao, J Sun… - Journal of Medicinal …, 2022 - ACS Publications
… To a solution of 4a (2.60 g, 21.10 mmol) and azetidin-3-ylmethanol hydrochloride (3.40 g, 27.60 mmol) in DMSO (15 mL) was added K 2 CO 3 (8.80 g, 63.70 mmol). The reaction mixture …
Number of citations: 2 pubs.acs.org
A Aguilar, K Zheng, T Xu, S Xu, L Huang… - Journal of medicinal …, 2019 - ACS Publications
… To obtain these intermediates, first an S N Ar reaction of azetidin-3-ylmethanol to either 71 or 56 produced alcohols (76 and 77) that were converted to their corresponding mesylates 78 …
Number of citations: 21 pubs.acs.org
MG Martina, C Giorgio, M Allodi, S Palese… - European Journal of …, 2022 - Elsevier
The CCL20/CCR6 axis is implicated in the migration of CCR6+ immune cells towards CCL20, its sole ligand, whose expression is increased during inflammatory processes and is …
Number of citations: 8 www.sciencedirect.com
AM Palmer, V Chiesa, A Schmid… - Journal of medicinal …, 2010 - ACS Publications
… 8-d]imidazol-5-yl]carbonyl}-azetidin-3-ylmethanol (15) Preparation from carboxylic acid 7 (0.5 g, 1.5 mmol) and azetidin-3-ylmethanol (synthesis described in the Supporting Information, …
Number of citations: 25 pubs.acs.org
VL Schramm - A Resistant Mutant of Plasmodium falciparum Purine … - search.proquest.com
Transition state analog inhibitors of PfHGXPRT are characterized by kinetic analysis, thermodynamic parameters and by x-ray crystal structures. Compound 1, 9-deazaguanine linked to …
Number of citations: 0 search.proquest.com
杨阳, 全宏冬, 范东升, 赵彦梁, 赵佩佩, 袁昊林… - 化学通报, 2021 - hxtb.org
: 氮杂环丁烷类化合物是一类重要的饱和四元含氮杂环化合物, 在药物研发中有着广泛的应用. 本文报道了一种3-羟甲基氮杂环丁烷盐酸盐的新合成方法, 该化合物是很多氮杂环丁烷衍生物合成…
Number of citations: 2 www.hxtb.org

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